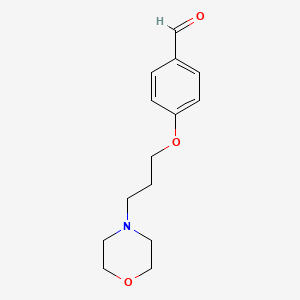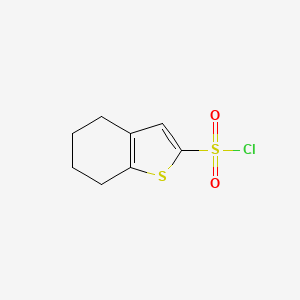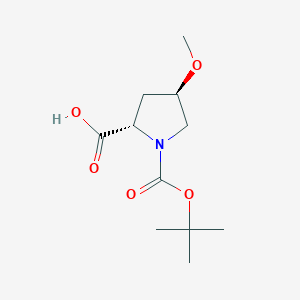
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” would likely feature a benzaldehyde core with a morpholine ring attached via a propoxy linker . The exact 3D conformation would depend on the specific substituents and their steric and electronic effects .
Physical And Chemical Properties Analysis
Based on the structure, “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” is likely to be a solid under standard conditions. It’s likely to have moderate water solubility due to the presence of the polar morpholine ring and aldehyde group .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research has been conducted on the synthesis and application of 4-(3-Morpholin-4-yl-propoxy)-benzaldehyde derivatives in the formation of complex organic structures. For example, Moshkin and Sosnovskikh (2013) explored the reaction of 5-aryloxazolidines with arylmagnesium bromides to create N-benzyl-β-hydroxyphenethylamines, which are precursors for 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds have potential applications in the synthesis of alkaloid-like molecules (Moshkin & Sosnovskikh, 2013).
Spectroscopic and Theoretical Studies
Detailed spectroscopic and theoretical analyses of morpholine derivatives have been performed to understand their physicochemical properties. Priyanka et al. (2016) conducted combined experimental and theoretical studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, revealing insights into its structural and electronic characteristics through FTIR, UV-Vis, NMR spectra, and density functional theory (DFT) calculations (Priyanka, Srivastava, & Katiyar, 2016).
Catalytic Applications
Langdon et al. (2014) demonstrated the chemoselective catalysis of cross-benzoin reactions by morpholinone- and piperidinone-derived triazolium salts. These reactions are crucial for synthesizing benzoin compounds, which are valuable intermediates in organic synthesis (Langdon, Wilde, Thai, & Gravel, 2014).
Synthesis of Novel Compounds with Potential Biological Activities
The synthesis of novel compounds featuring the morpholine moiety and their potential biological activities have been extensively explored. For instance, Kurskova et al. (2021) synthesized derivatives of dihydropyridine with a morpholinium salt, indicating a method for creating compounds with potential biological applications (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).
Antioxidant Activities
Gürsoy Kol et al. (2016) synthesized and characterized 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, analyzing their potential antioxidant capacities in vitro, showcasing the role of morpholine derivatives in the development of antioxidant agents (Gürsoy Kol, Yüksek, Manap, & Tokalı, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGMXOCLIIIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524932 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde | |
CAS RN |
71760-44-6 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)





![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)




